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molecular formula C13H21N B8619705 N,N-di-n-propylbenzylamine CAS No. 20441-12-7

N,N-di-n-propylbenzylamine

Cat. No. B8619705
M. Wt: 191.31 g/mol
InChI Key: YLFDIUNVGXCCPV-UHFFFAOYSA-N
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Patent
US06323370B1

Procedure details

Benzaldehyde (0.404 cm3, 4.0 mmol), di-n-propylamine (0.548 cm3, 4.0 mmol) and [Ir(COD)(dppb)][PF6] (0.070 g, 2 mol %) in dichloromethane were treated as stated above under approx 1 bar H2 at approx. 20° C. for 3 hrs. The yield of N,N-di-n-propylbenzylamine obtained was 39.6%.
Quantity
0.404 mL
Type
reactant
Reaction Step One
Quantity
0.548 mL
Type
reactant
Reaction Step One
[Compound]
Name
[Ir(COD)(dppb)][PF6]
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:10][CH3:11]>ClCCl>[CH2:9]([N:12]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:13][CH2:14][CH3:15])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0.404 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.548 mL
Type
reactant
Smiles
C(CC)NCCC
Name
[Ir(COD)(dppb)][PF6]
Quantity
0.07 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)N(CCC)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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